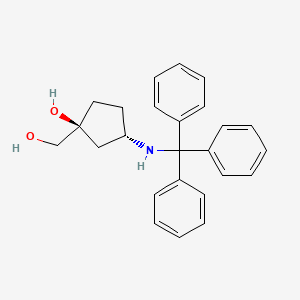

(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol

Beschreibung

(1S,3S)-1-(Hydroxymethyl)-3-(tritylamino)cyclopentanol is a cyclopentanol derivative characterized by a stereospecific arrangement of functional groups: a hydroxymethyl group at the 1S position and a tritylamino (triphenylmethylamino) group at the 3S position. Its structural complexity makes it a subject of interest in organic chemistry, particularly in studies of regioselective reactions and stereochemical outcomes .

Eigenschaften

IUPAC Name |

(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c27-19-24(28)17-16-23(18-24)26-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,26-28H,16-19H2/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKJFEZDOVJOQJ-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](C[C@H]1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol typically involves the following steps:

Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde as a reagent.

Attachment of the Tritylamino Group: The tritylamino group is attached through nucleophilic substitution reactions, where a trityl chloride reacts with an amine group on the cyclopentanol ring.

Industrial Production Methods

Industrial production methods for (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Substitution Reactions of the Tritylamino Group

The tritylamino (triphenylmethylamine) group undergoes selective substitution under acidic conditions due to steric protection and electronic effects. Key reactions include:

Deprotection via Acidolysis

The trityl group acts as a protective moiety for amines, removable under mild acidic conditions to regenerate free amines:

Conditions : Hydrochloric acid in methanol at 25–40°C .

Nucleophilic Substitution

The deprotected amine participates in nucleophilic reactions, such as sulfamoylation:

Application : Used in synthesizing sulfamoylating reagents for pharmaceutical intermediates .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CHOH) group is susceptible to oxidation, yielding aldehydes or carboxylic acids depending on conditions:

| Reagent | Product | Conditions |

|---|---|---|

| KMnO (acidic) | Cyclopentanecarboxylic acid | 0–5°C, HSO |

| CrO | Cyclopentanecarbaldehyde | Anhydrous acetone, 20°C |

Mechanistic Insight : Oxidation proceeds via initial formation of a carbonyl intermediate, stabilized by the cyclopentane ring’s conformation .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Synthesis of Nucleoside Analogs

One of the primary applications of (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol is in the synthesis of nucleoside analogs. These analogs are crucial in developing antiviral and antineoplastic agents. The compound's structural similarity to ribose allows it to serve as a building block for synthesizing nucleosides that can inhibit viral replication or cancer cell growth.

A notable example involves the synthesis of (+)-4'-deoxycarbapentostatin nucleoside, which showcases the compound's utility in creating biologically active molecules with therapeutic potential .

Pharmaceutical Intermediates

The compound serves as an important intermediate in pharmaceutical chemistry. Its tritylamino group can be utilized for further modifications, allowing chemists to create a variety of derivatives with enhanced biological activity or improved pharmacokinetic properties. This versatility makes it a valuable asset in drug design and development.

Cosmetic Formulations

Due to its hydroxymethyl group, (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol may also find applications in cosmetic formulations. The compound can act as a moisturizing agent or stabilizer in creams and lotions. Regulatory frameworks emphasize the need for safety assessments for such ingredients, ensuring they meet safety standards before market introduction .

Material Science

In material science, the compound's unique structure can be exploited to develop new materials with specific properties. For example, modifications of (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol may lead to polymers with enhanced mechanical strength or thermal stability.

Case Study 1: Antiviral Activity

A study demonstrated that nucleoside analogs synthesized from (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol exhibited significant antiviral activity against several strains of viruses. The research highlighted the compound's potential in developing treatments for viral infections, particularly those resistant to existing therapies.

Case Study 2: Cosmetic Safety Assessment

In another study focused on cosmetic applications, researchers evaluated the safety profile of formulations containing (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol. The findings indicated that when used within specified concentrations, the compound did not exhibit any adverse effects on skin or eye health, supporting its use in personal care products .

Wirkmechanismus

The mechanism of action of (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and tritylamino groups play crucial roles in its reactivity and binding affinity to various biomolecules, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Isomer: (1S,2S,4R)-2-(Hydroxymethyl)-4-(Tritylamino)cyclopentanol

The (1S,2S,4R) isomer shares the same functional groups (hydroxymethyl and tritylamino) but differs in their positions on the cyclopentane ring. Key distinctions include:

Mechanistic Insights: The (1S,3S)-isomer’s lower reactivity in silylation reactions (Example 10, ) suggests steric hindrance from the 3S-tritylamino group impedes nucleophilic attack or reagent access. In contrast, the (1S,2S,4R)-isomer’s 4R-tritylamino group may adopt a less hindered conformation, enabling efficient silylation. The stark difference in TLC mobility (Rf 0.15 vs. 0.70) further highlights divergent polarities, likely due to spatial arrangement affecting hydrogen bonding or solvation.

Bicyclic Purine Derivatives: Compounds 45 and 46

Key contrasts:

Synthetic Parallels: Both classes employ flash chromatography (hexanes:EtOAc) for purification , but the bicyclic purines require additional steps for heterocyclic assembly, reducing yields. The (1S,3S)-cyclopentanol derivative’s simpler structure may offer advantages in scalability for industrial applications.

Stereochemical Considerations: (1S,3S)-3-Methylcyclopentane-1-carbaldehyde

Though functionally distinct, (1S,3S)-3-methylcyclopentane-1-carbaldehyde provides insights into stereochemical influences on physical properties. Both compounds feature a (1S,3S) cyclopentane backbone, but the carbaldehyde’s lack of polar groups (vs. hydroxymethyl/tritylamino) results in lower boiling points and higher volatility.

Research Implications

The (1S,3S)-isomer’s stereochemical rigidity and low reactivity under standard conditions suggest niche applications in asymmetric catalysis or as a steric shield in multi-step syntheses. Comparative studies with its (1S,2S,4R)-isomer underscore the critical role of substituent positioning in modulating reactivity—a principle applicable to drug design and materials science. Further studies could explore its biological activity, given the trityl group’s historical use in protecting amines during peptide synthesis.

Biologische Aktivität

(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol is a compound with significant potential in medicinal chemistry. Its structure, characterized by a cyclopentanol framework with a hydroxymethyl group and a tritylamino substituent, suggests possible interactions with biological systems that could lead to therapeutic applications. This article reviews its biological activities, synthesizing data from various studies and sources.

- Molecular Formula : C25H27NO2

- Molecular Weight : 373.496 g/mol

- CAS Number : 1113025-25-4

Biological Activity Overview

The biological activities of (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol are primarily linked to its potential as an inhibitor of specific enzymes and pathways involved in various diseases. The following sections elaborate on its pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and cardiovascular diseases. MPO inhibitors are considered beneficial for conditions such as:

- Atherosclerosis

- Heart failure

- Chronic obstructive pulmonary disease (COPD)

These conditions are associated with oxidative stress and inflammation, where MPO contributes to tissue injury through the production of reactive oxygen species (ROS) .

Case Study 2: Rho Kinase Inhibition

Another line of research focuses on the inhibition of Rho kinase pathways, which are crucial in various pathological conditions including hypertension and cardiac hypertrophy. Compounds structurally related to (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol have shown promise as Rho kinase inhibitors, potentially leading to therapeutic applications in vascular disorders .

Comparative Biological Activity Table

Safety and Toxicology

The safety profile of (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol has not been extensively studied. However, compounds with similar structures often undergo rigorous testing for toxicity and side effects before clinical application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis of cyclopentanol derivatives often involves stereoselective reactions, such as those described for analogous compounds (e.g., (3S)-3-amino-4-(difluoromethylenyl)cyclopentane derivatives). Key steps include:

- Temperature control : Reactions at 0°C to stabilize intermediates (e.g., lithium hydroxide-mediated hydrolysis) .

- Protecting groups : Use of trityl for amino protection to prevent side reactions, analogous to tert-butoxycarbonyl (Boc) in related syntheses .

- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) or cation-exchange chromatography (Dowex 50W-X8) for isolating polar intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR spectroscopy : Critical for stereochemical confirmation. For example, and NMR chemical shifts (e.g., δ 2.50 ppm for , δ 39.52 ppm for in DO) can resolve stereochemical environments .

- High-resolution mass spectrometry (HRMS) : Provides exact mass verification (e.g., Agilent 6210 LC-TOF for ESI/APCI/APPI modes) .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO or methanol (≤1% v/v) to dissolve hydrophobic cyclopentanol derivatives, as demonstrated in solubility studies of similar compounds .

- pH adjustment : For ionizable groups (e.g., tritylamino), buffer systems (pH 7.4 PBS) can enhance aqueous solubility .

Advanced Research Questions

Q. What is the mechanistic role of the trityl protecting group in modulating reactivity during synthesis?

- Methodological Answer :

- Steric hindrance : The bulky trityl group shields the amino moiety, preventing undesired nucleophilic attacks or oxidation, similar to Boc protection in related cyclopentane syntheses .

- Deprotection strategies : Trityl groups are typically removed under acidic conditions (e.g., TFA in CHCl), requiring careful monitoring via TLC or LC-MS to avoid over-acidification .

Q. How does stereochemistry at the 1S and 3S positions influence biological activity or intermolecular interactions?

- Methodological Answer :

- Comparative assays : Synthesize stereoisomers (e.g., 1R,3R or 1S,3R) and evaluate via receptor-binding assays or enzymatic inhibition studies. For example, (1S,3S)-trimethylcyclopentane derivatives show distinct physicochemical properties compared to diastereomers .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict stereochemical preferences in target binding pockets .

Q. How can environmental fate studies be designed to assess the degradation pathways of this compound?

- Methodological Answer :

- Long-term experimental design : Follow frameworks like Project INCHEMBIOL (2005–2011), which evaluated abiotic/biotic transformations of cyclopentane derivatives in soil/water systems .

- Analytical protocols : Use LC-MS/MS to track degradation products and QSAR models to predict ecotoxicity .

Q. What strategies resolve contradictions in reaction outcomes when scaling up from milligram to gram quantities?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.